molecular formula C10H8N2O3 B2675075 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile CAS No. 127489-24-1

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile

Cat. No.: B2675075
CAS No.: 127489-24-1
M. Wt: 204.185
InChI Key: KSSHQPCVMZULSQ-UHFFFAOYSA-N
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Description

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile (: 127489-24-1) is an organic compound of significant interest in synthetic and medicinal chemistry research. This nitrile derivative has a molecular formula of C10H8N2O3 and a molecular weight of 204.19 g/mol . The compound is characterized by a prop-2-enenitrile backbone that is functionalized with a hydroxy group and a 4-nitrophenyl substituent, a structure confirmed by its SMILES notation, C=C(C#N)C(C1=CC=C(C=C1) N+ [O-])O . As a building block, this compound is a valuable synthon for the exploration of more complex molecular architectures. Its molecular framework, which incorporates multiple functional groups—including a nitrile, a hydroxy group, and a nitro-aromatic ring—makes it a versatile intermediate for various chemical transformations, such as nucleophilic additions and cyclization reactions . Researchers utilize this compound in the synthesis of specialized chemical libraries for pharmaceutical screening and material science applications. While a closely related structural analog, 2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile, requires cold-chain transportation, indicating potential stability concerns for some derivatives, the specific handling requirements for this 4-nitro isomer should be verified with the current safety data sheet (SDS) . The compound is supplied as a powder and is recommended to be stored at room temperature . It is offered in various packaging sizes, from small research samples to bulk quantities, and can be provided in multiple purity grades, including high and ultra-high purity forms (99% to 99.999%) suitable for demanding applications . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,10,13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSHQPCVMZULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-[Oxidized(4-nitrophenyl)methyl]prop-2-enenitrile.

    Reduction: Formation of 2-[Hydroxy(4-aminophenyl)methyl]prop-2-enenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 2-[hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, emphasizing substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Physical State Notable Properties
This compound (Title Compound) C₁₀H₈N₂O₃ 204.18 -OH, -NO₂, -C≡N Not reported Conjugated donor-acceptor system; potential for optical applications
trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile C₁₇H₁₄N₂O₄ 310.30 -OCH₃ (×2), -NO₂, -C≡N Crystalline (X-ray resolved) Enhanced electro-optical properties; trans-configuration stabilizes conjugation
Erythro-methyl 2-(hydroxy(4-nitrophenyl)methyl)-4,4-bis(phenylsulfonyl)butanoate C₂₄H₂₂N₂O₈S₂ 556.63 -OH, -NO₂, -SO₂Ph (×2) 96.1–96.5 °C High molecular weight; sulfonyl groups increase polarity
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile C₁₆H₁₂BrNO₂S 362.24 -Br, -SO₂(4-MePh), -C≡N Not reported Bromine enhances halogen bonding; sulfonyl group modifies solubility
(2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile C₁₆H₁₂N₂O₄ 296.28 -OH, -OCH₃, -NO₂, -C≡N Not reported Z-configuration; methoxy and nitro groups create steric and electronic effects

Spectral and Electronic Properties

  • NMR and MS Data :

    • The title compound’s analogs, such as threo-4k (MW 369) and erythro-5 (MW 556), exhibit distinct ¹H-NMR shifts due to sulfonyl and nitro group electron withdrawal . For example, the hydroxy proton in erythro-5 appears at δ 3.12 ppm, while sulfonyl groups deshield adjacent protons to δ 7.8–8.2 ppm .
    • In trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, methoxy groups (δ 3.8–3.9 ppm) shield aromatic protons, whereas the nitro group causes downfield shifts (δ 8.1–8.3 ppm) .
  • Quantum Chemical Insights: The trans-3-(3,4-dimethoxyphenyl) derivative exhibits a high first hyperpolarizability (β₀ = 12.3 × 10⁻³⁰ esu), indicating strong nonlinear optical (NLO) activity due to methoxy-enhanced charge transfer . The title compound’s hydroxy group may reduce conjugation compared to methoxy but introduce hydrogen bonding, influencing crystal packing .

Biological Activity

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile is an organic compound notable for its unique functional groups, including a hydroxy group and a nitrophenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, therapeutic effects, and applications.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including purification through column chromatography and characterization by techniques such as 1H^{1}H NMR spectroscopy. The compound’s structure allows it to engage in hydrogen bonding and other interactions with enzymes and receptors, which may influence their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to be effective against various pathogens, including trypanosomes, suggesting its potential as an antiparasitic agent . The mechanism of action is believed to involve the compound's ability to disrupt cellular processes in target organisms.

Anticancer Potential

The compound is under investigation for its anticancer properties. Preliminary studies suggest that its interactions with specific molecular targets could inhibit cancer cell proliferation. The structure of this compound allows for binding to enzymes involved in cancer metabolism, potentially leading to therapeutic effects.

Fluorescent Sensing Applications

In addition to its biological activity, this compound has been utilized as a fluorescent sensor for detecting cadmium ions. The interaction between the compound and Cd²⁺ ions results in significant fluorescence enhancement, making it a valuable tool in analytical chemistry. The binding constant for this interaction was calculated to be 1×106M11\times 10^6\,M^{-1}, indicating strong binding affinity.

Interaction Studies

Interaction studies have demonstrated that this compound can effectively bind to various molecular targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The ability of the compound to form hydrogen bonds enhances its interaction profile, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrileHydroxy group at a different nitrophenyl positionLimited data available
2-[Hydroxy(4-nitrophenyl)methyl]but-2-enenitrileSimilar structure but with a butene chainPotentially similar reactivity
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-ynenitrileContains a triple bond instead of a double bondUnique reactivity patterns

Case Studies

Case Study 1: Antiparasitic Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of trypanosomes at concentrations ranging from 10 μM to 50 μM. The compound's mechanism appears to involve interference with the metabolic pathways essential for parasite survival.

Case Study 2: Fluorescent Sensing
A study focused on the fluorescent properties of the compound showed that it could detect cadmium ions in concentrations as low as 1 μM. The linear response observed suggests potential applications in environmental monitoring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize nucleophilic substitution or condensation reactions involving precursors like 4-nitrobenzaldehyde and propenenitrile derivatives.
  • Step 2 : Optimize temperature (typically 60–80°C) and pH (neutral to mildly acidic) to favor the formation of the nitrile-hydroxyphenyl adduct .
  • Step 3 : Employ solvents such as ethanol or dimethyl sulfoxide (DMSO) to enhance reactant solubility and reduce side reactions .
  • Key Consideration : Monitor reaction progress via TLC or HPLC to adjust reaction time and minimize byproducts like unreacted nitro intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to confirm the presence of the hydroxy, nitrophenyl, and nitrile groups. FT-IR can validate the -C≡N stretch (~2200 cm1^{-1}) and nitro group vibrations (~1520–1350 cm1^{-1}) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism in the propenenitrile moiety) using single-crystal diffraction data .
  • Computational Modeling : Perform DFT calculations to map electron density distribution and predict reactive sites (e.g., nitro group reduction potential) .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Degradation Pathways : Nitro groups may undergo partial reduction in humid environments, forming amine derivatives. The nitrile group can hydrolyze to carboxylic acids under strongly acidic/basic conditions .
  • Mitigation Strategies : Store in anhydrous solvents (e.g., acetonitrile) at –20°C in amber vials to prevent photodegradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How does the nitro group in this compound influence its bioactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, enhancing binding affinity to enzymes like cytochrome P450 via dipole interactions. Compare activity with analogs lacking the nitro substituent .
  • Experimental Design :
  • Assay 1 : Measure IC50_{50} values against target enzymes using fluorogenic substrates.
  • Assay 2 : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mode (competitive vs. non-competitive) .
  • Data Interpretation : Correlate electronic properties (Hammett σ values) with inhibitory potency to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported reactivity data for nitro-to-amine reduction of this compound?

  • Methodological Answer :

  • Contradiction : Discrepancies in catalytic hydrogenation efficiency (Pd/C vs. Raney Ni) for nitro reduction.
  • Resolution Workflow :
  • Variable Screening : Test H2_2 pressure (1–5 atm), solvent polarity (ethanol vs. THF), and catalyst loading (1–10% w/w) .
  • Byproduct Analysis : Identify intermediates (e.g., hydroxylamines) using GC-MS or 15^15N NMR to refine reaction pathways .
  • Conclusion : Pd/C in ethanol at 3 atm H2_2 achieves >90% selectivity for the amine derivative, minimizing over-reduction .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Step 1 : Generate 3D conformers using molecular docking software (e.g., AutoDock Vina) and target protein structures (PDB ID: 0JW) .
  • Step 2 : Perform MD simulations to assess binding stability (RMSD < 2 Å over 100 ns) and key interactions (e.g., hydrogen bonds with active-site residues) .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme assays to validate predictive accuracy .

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